molecular formula C9H13NO B1397132 (2-Methoxy-4-methylphenyl)methanamine CAS No. 851670-22-9

(2-Methoxy-4-methylphenyl)methanamine

Cat. No. B1397132
M. Wt: 151.21 g/mol
InChI Key: ZQXRUDOQCLDNBX-UHFFFAOYSA-N
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Patent
US09072313B2

Procedure details

A mixture of 2 g of (2-methoxy-4-methylphenyl)methanamine (from step 3) and Et3N (3.7 mL, 2 eq) in dry CH3CN (45 mL) was cooled to 0° C. under N2 atmosphere and ethyl 2-chloro-2-oxoacetate (1.47 mL, 1 eq) was added dropwise. After the addition was complete, the reaction mixture was stirred at room temperature for 4 hours and 2-(5-methylpyridin-2-yl)ethanamine (2.52 g, 1.4 eq, from step 5) was added. The reaction was heated at reflux for 24 hours. After cooling the solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate and washed successively with water and brine, dried over MgSO4, filtered and evaporated. The residue was chromatographed on silica gel (eluent: 25-35% acetone in hexane) and recrystallized from ethyl acetate/hexane and ethanol/water to give 650 mg of N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (15%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[CH2:10][NH2:11].CCN(CC)CC.Cl[C:20](=[O:26])[C:21]([O:23]CC)=O.[CH3:27][C:28]1[CH:29]=[CH:30][C:31]([CH2:34][CH2:35][NH2:36])=[N:32][CH:33]=1>CC#N>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[CH2:10][NH:11][C:21](=[O:23])[C:20]([NH:36][CH2:35][CH2:34][C:31]1[CH:30]=[CH:29][C:28]([CH3:27])=[CH:33][N:32]=1)=[O:26]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C)CN
Name
Quantity
3.7 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
45 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.47 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Step Three
Name
Quantity
2.52 g
Type
reactant
Smiles
CC=1C=CC(=NC1)CCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (eluent: 25-35% acetone in hexane)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/hexane and ethanol/water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C(CNC(C(=O)NCCC2=NC=C(C=C2)C)=O)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.